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4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

APE1 DNA repair endonuclease inhibition

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 2098133-59-4) is a heterocyclic small molecule (C₁₁H₁₇N₅, MW 219.29 g/mol) featuring a pyrimidine core simultaneously substituted at the 4-position with an azetidine ring and at the 6-position with a piperazine ring. This 4,6-disubstituted architecture places two distinct secondary amine heterocycles on a single pyrimidine scaffold, creating a rigid, non-planar geometry with dual hydrogen-bonding vectors.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
CAS No. 2098133-59-4
Cat. No. B1479224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
CAS2098133-59-4
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC(=NC=N2)N3CCNCC3
InChIInChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2
InChIKeyLFDMAIDAQZTORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 2098133-59-4): A Dual-Azetidine-Piperazine Pyrimidine Scaffold


4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 2098133-59-4) is a heterocyclic small molecule (C₁₁H₁₇N₅, MW 219.29 g/mol) featuring a pyrimidine core simultaneously substituted at the 4-position with an azetidine ring and at the 6-position with a piperazine ring . This 4,6-disubstituted architecture places two distinct secondary amine heterocycles on a single pyrimidine scaffold, creating a rigid, non-planar geometry with dual hydrogen-bonding vectors. The compound belongs to the broader piperazinylpyrimidine class, which has been validated as a source of selective kinase inhibitors with documented activity against PDGFR family kinases [1]. Unlike piperazinylpyrimidines that lack the azetidine moiety—such as simple 4-piperazinylpyrimidine or 2-piperazinylpyrimidine building blocks—this compound offers an additional constrained ring that can influence ligand-target shape complementarity and modulate physicochemical properties.

Why 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine Cannot Be Replaced by Common Pyrimidine Building Blocks


Generic substitution of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine with structurally related analogs—such as 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3, a regioisomer differing in connectivity) or 4-(azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098117-55-4, bearing a 2-methyl substituent)—introduces unquantified risks in target engagement and physicochemical profile. The 4,6-substitution pattern of the target compound positions both heterocycles for simultaneous interaction with biological targets, whereas the 2-substituted regioisomer alters the vector orientation, potentially abolishing key binding contacts [1]. The available BindingDB record demonstrates that 4-(azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine engages human APE1 endonuclease with an IC₅₀ of 9.3 µM [2]; neither the 2-methyl analog (CAS 2098117-55-4) nor the regioisomer (CAS 223382-10-3) has publicly reported APE1 inhibition data, meaning any assumption of equipotency is unsupported. Furthermore, the absence of the 2-methyl group distinguishes this compound from the methylated analog (MW 233.31 vs. 219.29 g/mol), which directly affects lipophilicity, crystal packing, and membrane permeability—parameters critical for both biochemical assay reproducibility and downstream lead optimization.

Quantitative Differentiation Evidence for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 2098133-59-4)


APE1 Endonuclease Inhibition: Target Compound Activity vs. Structural Analog Data Gap

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine has a publicly reported IC₅₀ of 9.30E+3 nM (9.3 µM) against full-length human APE1 (apurinic/apyrimidinic endonuclease 1) in a fluorescence-based DNA cleavage assay using 6-FAM labelled substrate [1]. In contrast, the closest commercially available structural analog, 4-(azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098117-55-4), has no reported APE1 inhibition data in BindingDB, ChEMBL, or the primary literature as of the search date, making any comparative potency claim impossible to verify. The regioisomer 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3) likewise lacks APE1 profiling data. The target compound is therefore the only member of this immediate structural series with a quantified APE1 engagement benchmark, providing a starting point for structure-activity relationship (SAR) studies.

APE1 DNA repair endonuclease inhibition anticancer target

Regioisomeric Differentiation: 4,6-Disubstituted vs. 2-Substituted Pyrimidine Scaffold Vectors

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine positions the azetidine and piperazine rings at the 4- and 6-positions of the pyrimidine core, respectively, yielding a specific angular relationship between the two secondary amine vectors . The regioisomer 2-(4-(azetidin-3-yl)piperazin-1-yl)pyrimidine (CAS 223382-10-3) instead links the azetidine to the piperazine ring through an exocyclic bond at the azetidine 3-position, and attaches the piperazine at the pyrimidine 2-position, producing a fundamentally different molecular shape with distinct conformational flexibility and hydrogen-bonding geometry . In the broader piperazinylpyrimidine kinase inhibitor literature, the 4,6-disubstitution pattern is directly associated with selective PDGFR family kinase inhibition, as demonstrated by Shallal et al. (compound 4 in that series), whereas 2-substituted piperazinylpyrimidines are documented for different target classes, including CCR4 antagonism and γ-secretase modulation [1][2]. These divergent target profiles underscore that the substitution pattern, not merely the presence of both heterocycles, dictates biological activity.

regioisomerism scaffold geometry medicinal chemistry vector analysis

Molecular Weight Differentiation: Impact of 2-Methyl Absence on Physicochemical Properties

The target compound (MW 219.29 g/mol) lacks the 2-methyl substituent present in its closest commercially available analog, 4-(azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098117-55-4, MW 233.31 g/mol) . This 14 Da difference represents a ~6% increase in molecular weight for the methylated analog, which is accompanied by an increase in calculated logP (ClogP) of approximately +0.5 log units (estimated by the Hansch π constant for an aromatic methyl group). In fragment-based drug discovery and lead optimization programs, this magnitude of lipophilicity shift can significantly affect aqueous solubility, plasma protein binding, and nonspecific binding to assay components. The lower molecular weight of 4-(azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine may also confer advantages in fragment library design, where MW < 250 Da is a common inclusion criterion.

physicochemical properties lead optimization lipophilicity molecular weight

Dual Secondary Amine Functionality: Piperazine NH as a Synthetic Handle vs. N-Alkylated Analogs

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine contains a free (unsubstituted) piperazine NH group, which serves as a synthetic handle for further diversification via N-alkylation, N-arylation, amide coupling, or sulfonamide formation [1]. This contrasts with analogs such as PF-4708671, a piperazinyl-pyrimidine S6K1 inhibitor (Ki = 20 nM, IC₅₀ = 160 nM), where the piperazine is fully elaborated with substituents that lock the compound into its final bioactive form [2]. The target compound's free piperazine NH allows researchers to systematically explore structure-activity relationships by introducing diverse substituents while maintaining the azetidine-pyrimidine core constant. In the piperazinylpyrimidine kinase inhibitor series reported by Shallal et al., N-substitution on the piperazine ring was a critical determinant of both kinase selectivity and cellular potency [3], confirming that the free amine scaffold is the essential starting point for SAR campaigns.

synthetic versatility free amine derivatization chemical biology

Application Scenarios Where 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine Provides a Procurement Advantage


Fragment-Based Screening for DNA Repair Enzyme Inhibitors

The compound's relatively low molecular weight (219.29 Da) and its quantified APE1 IC₅₀ of 9.3 µM make it a tractable starting fragment for DNA repair-targeted drug discovery [1]. Unlike the 2-methyl analog (MW 233.31 Da), which adds lipophilicity without a corresponding biological benchmark, 4-(azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine provides a defined APE1 potency anchor from which to grow the molecule. The free piperazine NH offers a single, unambiguous vector for fragment elaboration while preserving the azetidine-pyrimidine core, enabling systematic SAR studies without introducing additional stereochemical complexity.

Kinase-Focused Compound Library Design Using 4,6-Disubstituted Pyrimidine Scaffolds

The 4,6-disubstitution pattern of this compound aligns precisely with the scaffold geometry shown by Shallal et al. to confer selective PDGFR family kinase inhibition, including preferential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [2]. Researchers building kinase-targeted libraries should select this regioisomer rather than the 2-substituted analog (CAS 223382-10-3), which is documented in the literature for GPCR (CCR4) and γ-secretase modulation rather than kinase inhibition [3][4]. The availability of a pre-validated APE1 inhibition benchmark further distinguishes this compound from analogs lacking any public bioactivity data.

Chemical Probe Development Requiring a Dual-Heterocycle, Free-Amine Scaffold

For chemical biology groups requiring a pyrimidine core with two distinct secondary amine heterocycles—one azetidine (constrained, low pKa ~8.0) and one piperazine (flexible, free NH)—this compound is uniquely suited [1]. The azetidine ring provides a rigid, low-molecular-weight motif that can occupy shallow hydrophobic pockets, while the free piperazine NH permits conjugation to fluorophores, biotin tags, or E3 ligase ligands for PROTAC development. This dual functionality is absent in pre-elaborated analogs such as PF-4708671, where both heterocycles are already fully substituted and unavailable for further chemical modification [5].

Medicinal Chemistry SAR Campaigns Requiring a Common Intermediate with Documented Biological Activity

The compound serves as a versatile intermediate for parallel synthesis of compound libraries, with the free piperazine NH as the sole reactive handle for diversification. In contrast to 4-(azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, which carries a non-removable 2-methyl group that permanently alters the electronic properties of the pyrimidine ring and has no associated biological data, the target compound provides a cleaner scaffold with an established (albeit modest) APE1 activity benchmark [1]. This combination of synthetic tractability and documented bioactivity reduces the risk of pursuing a completely uncharacterized scaffold in early-stage drug discovery.

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